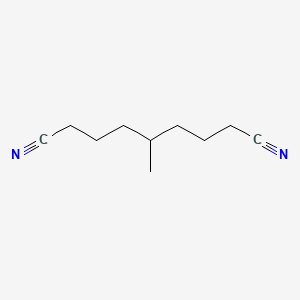
4-(4-Hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one is a chemical compound that belongs to the class of benzothiazines This compound is characterized by the presence of a benzothiazine ring fused with a hydroxyphenyl group
Métodos De Preparación
The synthesis of 4-(4-Hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one typically involves the condensation of 4-hydroxyaniline with 2-chlorobenzoic acid, followed by cyclization under acidic conditions. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
4-(4-Hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Substitution: The hydroxy group in the phenyl ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Aplicaciones Científicas De Investigación
4-(4-Hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
4-(4-Hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one can be compared with other similar compounds such as:
4-Hydroxyphenylacetic acid: This compound also contains a hydroxyphenyl group but lacks the benzothiazine ring.
Bisphenol derivatives: Compounds like bisphenol A have similar phenolic structures but different functional groups and applications.
9,9-Bis(4-hydroxyphenyl) fluorene: This compound has a similar hydroxyphenyl group but is structurally different due to the presence of a fluorene ring.
The uniqueness of this compound lies in its benzothiazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
89991-35-5 |
|---|---|
Fórmula molecular |
C14H11NO2S |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
4-(4-hydroxyphenyl)-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C14H11NO2S/c16-11-7-5-10(6-8-11)15-12-3-1-2-4-13(12)18-9-14(15)17/h1-8,16H,9H2 |
Clave InChI |
QGDDWVNCABKJMO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C2=CC=CC=C2S1)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





phosphane](/img/structure/B14373608.png)
![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)

![1-[(2-Aminoethyl)amino]decan-2-OL](/img/structure/B14373633.png)


![N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B14373653.png)



![N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14373682.png)
